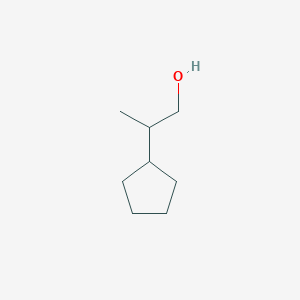
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Its structure features a piperidine ring substituted with both an ethyl group and a piperazine moiety.
Méthodes De Préparation
Synthesis Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 1-ethylpiperidine with piperazine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:Reagents: 1-ethylpiperidine, piperazine
Catalyst: Acidic or basic conditions
Solvent: Organic solvent (e.g., ethanol, dichloromethane)
Temperature: Typically at room temperature or slightly elevated
Isolation: The product can be isolated by extraction and purification.
Industrial Production: While industrial-scale production methods may vary, the synthesis described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are essential for efficient production.
Analyse Des Réactions Chimiques
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major Products: These reactions can yield derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets (e.g., receptors, enzymes) or modulate cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid is unique, similar compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: A related derivative .
(4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone: Another piperidine-based compound .
Propriétés
Formule moléculaire |
C12H23N3O2 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H23N3O2/c1-2-14-7-3-12(4-8-14,11(16)17)15-9-5-13-6-10-15/h13H,2-10H2,1H3,(H,16,17) |
Clé InChI |
SYOLVWCFQXGYMS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)(C(=O)O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
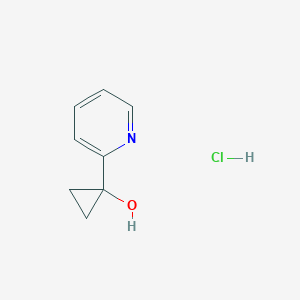
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
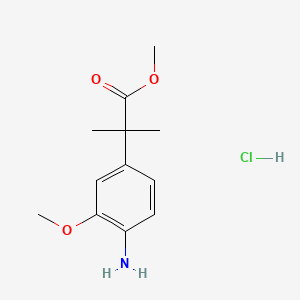
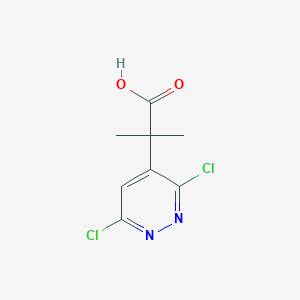
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
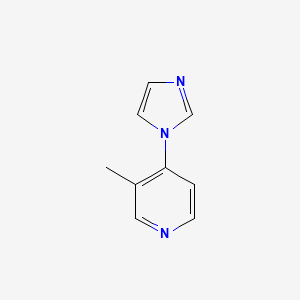
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
